molecular formula C18H26ClN3O B14738888 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol CAS No. 5418-58-6

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol

Katalognummer: B14738888
CAS-Nummer: 5418-58-6
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: CIWWULIGACDIDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is a synthetic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with various amines and alcohols under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it could interfere with cell division and induce apoptosis through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is unique due to its specific structural modifications, which may confer distinct biological properties compared to other quinoline derivatives.

Eigenschaften

CAS-Nummer

5418-58-6

Molekularformel

C18H26ClN3O

Molekulargewicht

335.9 g/mol

IUPAC-Name

2-[butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol

InChI

InChI=1S/C18H26ClN3O/c1-2-3-10-22(12-13-23)11-4-8-20-17-7-9-21-18-14-15(19)5-6-16(17)18/h5-7,9,14,23H,2-4,8,10-13H2,1H3,(H,20,21)

InChI-Schlüssel

CIWWULIGACDIDJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.